molecular formula C23H22N2O5 B13373784 (3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Katalognummer: B13373784
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: BFYQLGFQFJGJLZ-AGTGTDPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a complex organic compound that belongs to the class of isoindoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide typically involves multi-step organic reactions. The starting materials often include phenyl derivatives and dimethoxyphenyl compounds. Key steps may involve:

  • Formation of the isoindole core through cyclization reactions.
  • Introduction of the epoxy group via epoxidation reactions.
  • Coupling reactions to attach the dimethoxyphenyl and phenyl groups.
  • Final carboxamide formation through amidation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydroisoindole-7-carboxamide: Lacks the epoxy group.

    (3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-methylamide: Has a methyl group instead of a carboxamide.

Uniqueness

The presence of the epoxy group and the specific stereochemistry of (3aS,6R)-N-(3,4-dimethoxyphenyl)-1-oxo-2-phenyl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide makes it unique compared to similar compounds

Eigenschaften

Molekularformel

C23H22N2O5

Molekulargewicht

406.4 g/mol

IUPAC-Name

(1S,7R)-N-(3,4-dimethoxyphenyl)-4-oxo-3-phenyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C23H22N2O5/c1-28-16-9-8-14(12-18(16)29-2)24-21(26)19-17-10-11-23(30-17)13-25(22(27)20(19)23)15-6-4-3-5-7-15/h3-12,17,19-20H,13H2,1-2H3,(H,24,26)/t17-,19?,20?,23-/m1/s1

InChI-Schlüssel

BFYQLGFQFJGJLZ-AGTGTDPFSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)NC(=O)C2[C@H]3C=C[C@@]4(C2C(=O)N(C4)C5=CC=CC=C5)O3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=CC=C5)O3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.